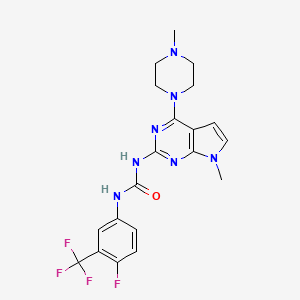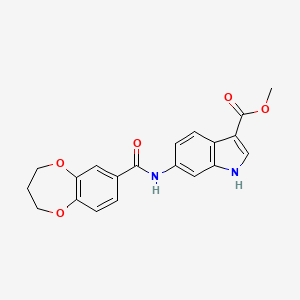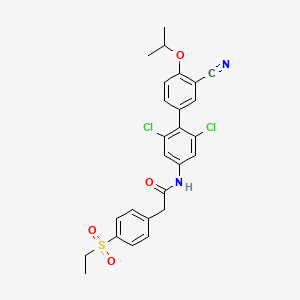
ROR|At agonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROR|At agonist 4 is a synthetic compound that acts as an agonist for the retinoic acid receptor-related orphan receptor gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . This compound has garnered significant interest due to its potential therapeutic applications in autoimmune diseases and cancer .
準備方法
The synthesis of ROR|At agonist 4 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a tetrahydroquinoline scaffold, which is modified through various chemical reactions to produce the final compound . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing the conditions to meet regulatory standards and ensure consistent quality .
化学反応の分析
ROR|At agonist 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
科学的研究の応用
ROR|At agonist 4 has a wide range of scientific research applications, including:
作用機序
ROR|At agonist 4 exerts its effects by binding to the ligand-binding domain of RORγt, inducing a conformational change that activates the receptor . This activation leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt response elements (ROREs) within the DNA, which are recognized by the receptor and mediate gene transcription .
類似化合物との比較
ROR|At agonist 4 is unique in its high affinity and specificity for RORγt compared to other similar compounds. Some similar compounds include:
20α-Hydroxycholesterol (20α-OHC): A natural ligand for RORγt with similar affinity but different biological effects.
22®-Hydroxycholesterol (22R-OHC): Another natural ligand with similar affinity but different effects on RORγt.
25-Hydroxycholesterol (25-OHC): A synthetic ligand with similar affinity but different effects on RORγt.
These compounds differ in their chemical structures, binding affinities, and biological effects, highlighting the uniqueness of this compound in its therapeutic potential .
特性
分子式 |
C26H24Cl2N2O4S |
|---|---|
分子量 |
531.4 g/mol |
IUPAC名 |
N-[3,5-dichloro-4-(3-cyano-4-propan-2-yloxyphenyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H24Cl2N2O4S/c1-4-35(32,33)21-8-5-17(6-9-21)11-25(31)30-20-13-22(27)26(23(28)14-20)18-7-10-24(34-16(2)3)19(12-18)15-29/h5-10,12-14,16H,4,11H2,1-3H3,(H,30,31) |
InChIキー |
FITHLNWDMQDPRR-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC(=C(C=C3)OC(C)C)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
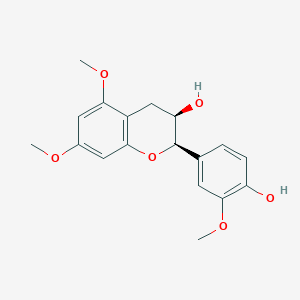
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)

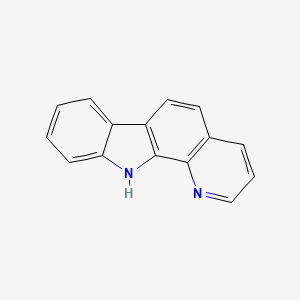

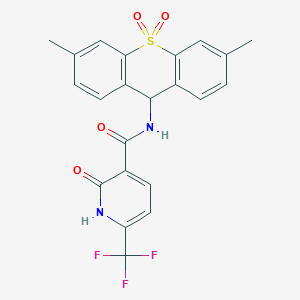
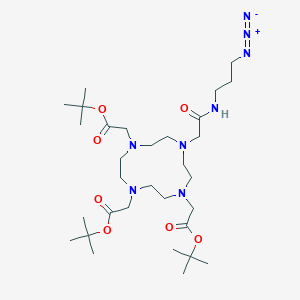
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
